molecular formula C12H21NO3 B143730 N-Cyclohexanebutyryl glycine CAS No. 132422-42-5

N-Cyclohexanebutyryl glycine

Cat. No.: B143730
CAS No.: 132422-42-5
M. Wt: 227.3 g/mol
InChI Key: NVIWTVZYABXHIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexanebutyryl glycine typically involves the reaction of cyclohexanebutyric acid with glycine. The process can be carried out under various conditions, including the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of cyclohexanebutyric acid and the amino group of glycine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of automated synthesis equipment and purification techniques such as recrystallization or chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexanebutyryl glycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-Cyclohexanebutyryl glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexanebutyryl glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can lead to various biological effects, including changes in metabolic pathways or signal transduction processes .

Comparison with Similar Compounds

    N-Cyclohexylglycine: Similar in structure but lacks the butyryl group.

    N-Butyryl glycine: Similar but lacks the cyclohexane ring.

    N-Cyclohexylbutyric acid: Similar but lacks the glycine moiety.

Uniqueness: N-Cyclohexanebutyryl glycine is unique due to the presence of both a cyclohexane ring and a butyryl group attached to the glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-cyclohexylbutanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c14-11(13-9-12(15)16)8-4-7-10-5-2-1-3-6-10/h10H,1-9H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIWTVZYABXHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577075
Record name N-(4-Cyclohexylbutanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132422-42-5
Record name N-(4-Cyclohexylbutanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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